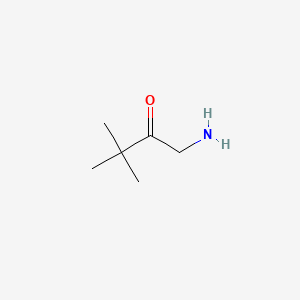
(Benzylsulfanyl)acetaldehyde
Descripción general
Descripción
(Benzylsulfanyl)acetaldehyde is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a benzylsulfanyl group attached to an acetaldehyde moiety
Mecanismo De Acción
Mode of Action
Acetaldehyde, a related compound, is known to interact with various biological targets, including enzymes and cellular structures, leading to a variety of physiological effects
Biochemical Pathways
Acetaldehyde, a structurally similar compound, is involved in several biochemical pathways, including the metabolism of alcohol . It’s possible that (Benzylsulfanyl)acetaldehyde may also be involved in similar pathways, but this hypothesis requires further investigation.
Result of Action
The specific molecular and cellular effects of this compound are currently unknown . Acetaldehyde, a related compound, is known to cause a variety of effects, including oxidative stress and damage to cellular components
Action Environment
For example, temperature, pH, and the presence of other chemicals can affect a compound’s stability and reactivity
Análisis Bioquímico
Biochemical Properties
(Benzylsulfanyl)acetaldehyde plays a significant role in biochemical reactions, particularly those involving aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH). These enzymes are crucial for the metabolism of aldehydes and alcohols. This compound interacts with ALDH and ADH, facilitating the conversion of aldehydes to their corresponding acids and alcohols to aldehydes, respectively . The interaction with these enzymes is essential for maintaining cellular homeostasis and preventing the accumulation of toxic aldehydes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can induce DNA damage, leading to alterations in gene expression and potentially contributing to carcinogenesis . Additionally, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition reactions. This compound can form adducts with proteins and nucleic acids, leading to changes in their structure and function . The binding interactions with enzymes such as ALDH and ADH result in enzyme inhibition or activation, which in turn affects the metabolic pathways they regulate. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other reactive species . Over time, this compound can undergo degradation, leading to the formation of secondary products that may have different biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent alterations in cellular function, including changes in protein synthesis and mitochondrial activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Additionally, high doses of this compound can lead to adverse effects such as liver toxicity and impaired metabolic function.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to aldehyde and alcohol metabolism. It interacts with enzymes such as ALDH and ADH, which are responsible for the oxidation of aldehydes to acids and alcohols to aldehydes, respectively . These interactions are crucial for maintaining metabolic balance and preventing the accumulation of toxic intermediates. Furthermore, this compound can influence metabolic flux by modulating the activity of key enzymes and altering the levels of metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and organelles, leading to its localization in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Benzylsulfanyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of benzyl mercaptan with chloroacetaldehyde under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{SH} + \text{ClCH}_2\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SCH}_2\text{CHO} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a temperature range of 50-70°C and a basic catalyst such as sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions: (Benzylsulfanyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (Benzylsulfanyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields (Benzylsulfanyl)ethanol.
Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), Organolithium compounds (RLi)
Major Products Formed:
Oxidation: (Benzylsulfanyl)acetic acid
Reduction: (Benzylsulfanyl)ethanol
Substitution: Secondary alcohols
Aplicaciones Científicas De Investigación
(Benzylsulfanyl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of sulfur-containing compounds.
Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing aldehydes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals that target specific biochemical pathways.
Industry: this compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Comparación Con Compuestos Similares
- (Benzylthio)acetaldehyde
- (Phenylmethyl)thioacetaldehyde
- (Benzylsulfanyl)acetic acid
Comparison: (Benzylsulfanyl)acetaldehyde is unique due to the presence of both a benzylsulfanyl group and an aldehyde group, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in synthetic chemistry and research.
Propiedades
IUPAC Name |
2-benzylsulfanylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXJHLBTPJVZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288178 | |
| Record name | (benzylsulfanyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7401-37-8 | |
| Record name | NSC54607 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (benzylsulfanyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


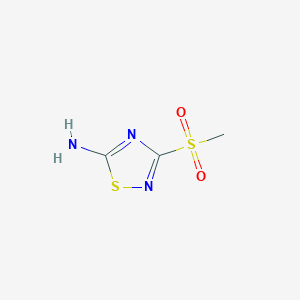
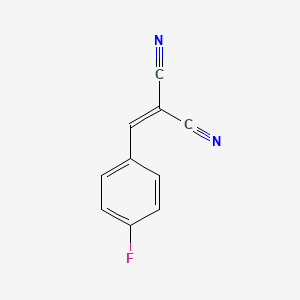
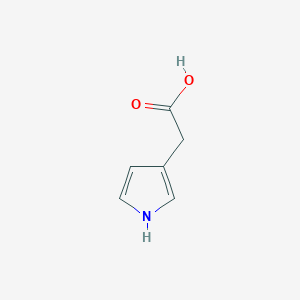
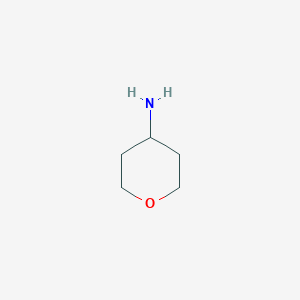
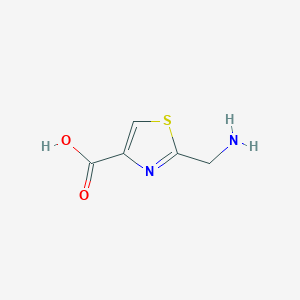
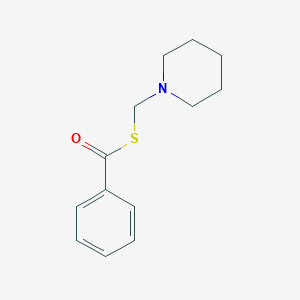
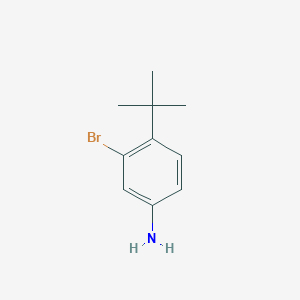
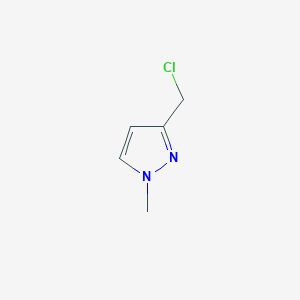
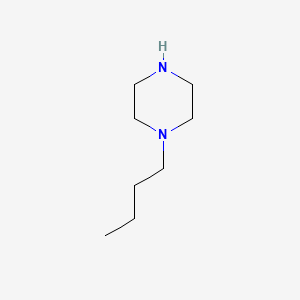

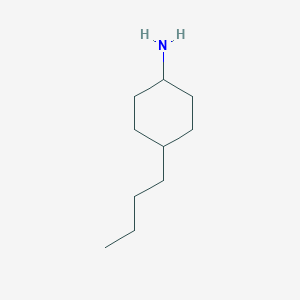
![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

